AMPA Receptor Subtype Selectivity of the 4-Bromo-3-hydroxyisoxazole Pharmacophore (Br-HIBO) vs. Unsubstituted AMPA
The 4-bromo-3-hydroxyisoxazole moiety, which is the core of the target compound upon ester deprotection, exhibits distinct AMPA receptor subtype selectivity. In functional electrophysiology studies on cloned AMPA receptor subunits, (S)-Br-HIBO displayed a marked selectivity profile, with activity on GluR1 and GluR2 subunits but significantly reduced potency on GluR3 and GluR4 compared to (S)-AMPA [1]. This stands in contrast to (S)-AMPA, which acts as a broad-spectrum agonist across all AMPA receptor subunits [1]. The target compound provides the critical brominated scaffold required to introduce this selective pharmacological profile into designed ligands.
| Evidence Dimension | AMPA receptor subunit selectivity (EC50, μM) |
|---|---|
| Target Compound Data | (S)-Br-HIBO (derived from the target scaffold): GluR1i EC50 = 14 μM; GluR2i EC50 = 26 μM; GluR3i EC50 > 300 μM; GluR4i EC50 > 300 μM [1] |
| Comparator Or Baseline | (S)-AMPA: GluR1i EC50 = 3.5 μM; GluR2i EC50 = 4.3 μM; GluR3i EC50 = 2.9 μM; GluR4i EC50 = 5.0 μM [1] |
| Quantified Difference | Br-HIBO shows >20-fold selectivity for GluR1/2 over GluR3/4; AMPA shows <2-fold selectivity across all subunits [1] |
| Conditions | Two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing homomeric rat AMPA receptor subunits (GluR1i–GluR4i) [1] |
Why This Matters
This demonstrates that the 4-bromo-3-hydroxyisoxazole scaffold confers AMPA receptor subtype selectivity, a property absent in the non-brominated parent, making the target compound the preferred starting material for developing subunit-selective tool compounds or drug candidates.
- [1] Hogner, A. et al. Structural Basis for AMPA Receptor Activation and Ligand Selectivity: Crystal Structures of Five Agonist Complexes with the GluR2 Ligand-binding Core. J. Mol. Biol. 2002, 322, 93-109. View Source
